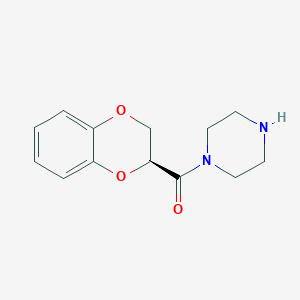

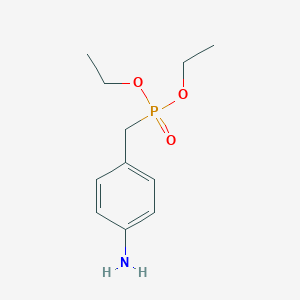

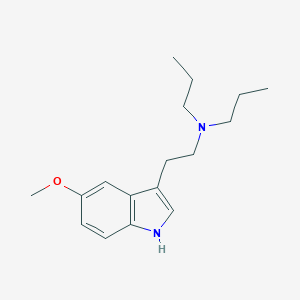

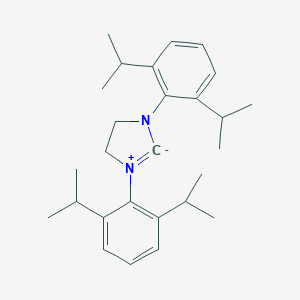

![molecular formula C26H16 B103953 7-Phenylbenzo[k]fluoranthene CAS No. 17580-25-5](/img/structure/B103953.png)

7-Phenylbenzo[k]fluoranthene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Phenylbenzo[k]fluoranthene (7-PB) is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research. It is a potent carcinogen and mutagen, and its effects on human health have been extensively studied. 7-PB is also used as a model compound for studying the mechanisms of PAH-induced carcinogenesis.

Mécanisme D'action

The mechanism of action of 7-Phenylbenzo[k]fluoranthene involves the formation of DNA adducts, which can lead to mutations and ultimately cancer. The highly reactive metabolites of 7-Phenylbenzo[k]fluoranthene can react with DNA to form covalent bonds, which can cause distortions in the DNA structure and interfere with DNA replication and repair. The formation of DNA adducts can also lead to the activation of oncogenes and the inactivation of tumor suppressor genes, leading to uncontrolled cell growth and proliferation.

Effets Biochimiques Et Physiologiques

The biochemical and physiological effects of 7-Phenylbenzo[k]fluoranthene include DNA damage, oxidative stress, inflammation, and cell proliferation. 7-Phenylbenzo[k]fluoranthene can cause DNA damage by forming covalent adducts with DNA, leading to mutations and chromosomal aberrations. Additionally, 7-Phenylbenzo[k]fluoranthene can induce oxidative stress by generating reactive oxygen species, which can damage cellular components such as lipids, proteins, and DNA. The inflammatory response to 7-Phenylbenzo[k]fluoranthene exposure can also contribute to carcinogenesis by promoting cell proliferation and inhibiting apoptosis.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 7-Phenylbenzo[k]fluoranthene in lab experiments include its potency as a carcinogen and mutagen, its well-characterized mechanism of action, and its ability to induce DNA adducts. These properties make 7-Phenylbenzo[k]fluoranthene a valuable tool for studying the mechanisms of PAH-induced carcinogenesis. However, the limitations of using 7-Phenylbenzo[k]fluoranthene include its toxicity, which can pose a risk to researchers, and its limited solubility in water, which can make it difficult to work with in some experimental settings.

Orientations Futures

For research on 7-Phenylbenzo[k]fluoranthene include investigating the role of epigenetic modifications in PAH-induced carcinogenesis, developing new methods for detecting and quantifying DNA adducts, and exploring the potential of 7-Phenylbenzo[k]fluoranthene as a therapeutic target for cancer treatment. Additionally, further research is needed to understand the effects of 7-Phenylbenzo[k]fluoranthene on different cell types and in different organs, as well as the potential for synergistic effects with other environmental toxins. Overall, the study of 7-Phenylbenzo[k]fluoranthene and other PAHs will continue to be an important area of research for understanding the mechanisms of environmental carcinogenesis and developing strategies for cancer prevention and treatment.

Méthodes De Synthèse

The synthesis of 7-Phenylbenzo[k]fluoranthene involves the condensation of phenylacetylene with 1,2-benzanthracene in the presence of a palladium catalyst. The reaction proceeds through a series of intermediate steps, including the formation of a cycloheptatriene intermediate, which is then aromatized to form the final product. The yield of 7-Phenylbenzo[k]fluoranthene can be improved by using a higher concentration of the reactants and optimizing the reaction conditions.

Applications De Recherche Scientifique

7-Phenylbenzo[k]fluoranthene is widely used in scientific research as a model compound for studying the mechanisms of PAH-induced carcinogenesis. It is a potent carcinogen and mutagen, and its effects on human health have been extensively studied. 7-Phenylbenzo[k]fluoranthene has also been used to study the effects of PAHs on gene expression, DNA damage, and cell proliferation. Additionally, 7-Phenylbenzo[k]fluoranthene has been used to investigate the role of oxidative stress in PAH-induced carcinogenesis.

Propriétés

Numéro CAS |

17580-25-5 |

|---|---|

Nom du produit |

7-Phenylbenzo[k]fluoranthene |

Formule moléculaire |

C26H16 |

Poids moléculaire |

328.4 g/mol |

Nom IUPAC |

7-phenylbenzo[k]fluoranthene |

InChI |

InChI=1S/C26H16/c1-2-8-18(9-3-1)25-20-13-5-4-10-19(20)16-23-21-14-6-11-17-12-7-15-22(24(17)21)26(23)25/h1-16H |

Clé InChI |

YPVUBJPBXOIKJD-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C3C4=CC=CC5=C4C(=CC=C5)C3=CC6=CC=CC=C62 |

SMILES canonique |

C1=CC=C(C=C1)C2=C3C4=CC=CC5=C4C(=CC=C5)C3=CC6=CC=CC=C62 |

Synonymes |

7-Phenylbenzo[k]fluoranthene |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

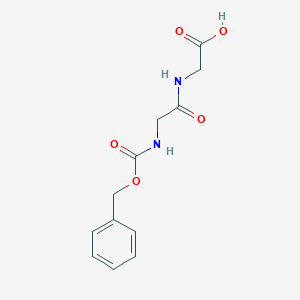

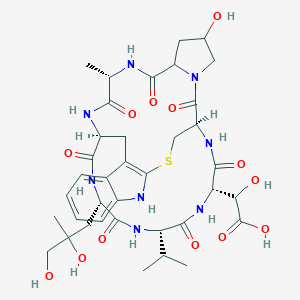

![3-Azabicyclo[3.3.0]octane hydrochloride](/img/structure/B103870.png)